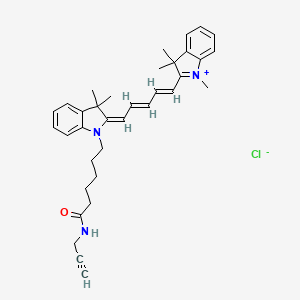

Cy5 alkyne

Beschreibung

Eigenschaften

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWXUNAERRNFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonated vs. Non-Sulfonated Derivatives

-

Sulfonated (e.g., Vector Laboratories) : Ideal for aqueous applications (e.g., live-cell imaging), synthesized via post-coupling sulfonation or using pre-sulfonated indole precursors.

-

Non-Sulfonated (e.g., GlpBio) : Requires organic co-solvents (e.g., DMSO) for biomolecule labeling, prioritizing membrane permeability.

DNA-Compatible Phosphoramidites

The ACS Omega protocol achieves 70–85% coupling efficiency in DNA synthesis, enabling precise Cy5 insertion at internal positions (e.g., HJA: ATATAATCGCTCG-X-CATATTATGACTG).

Challenges and Optimization Strategies

-

Moisture Sensitivity : Phosphoramidite synthesis demands anhydrous conditions, necessitating molecular sieves and inert atmospheres.

-

Byproduct Removal : H-phosphonate impurities are mitigated via hexane precipitation and TLC-guided purification.

-

Solubility Management : Co-solvents (e.g., 20% DMSO in PBS) are used for non-sulfonated dyes to prevent aggregation during biomolecule conjugation .

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cy5 alkyne is frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction allows for the formation of a stable triazole linker between the this compound and an azide-containing molecule .

Reaction Conditions

-

CuAAC reactions generally occur under mild conditions, often at room temperature and in aqueous media .

-

The reaction typically requires a copper catalyst to proceed efficiently . AAT Bioquest's FastClick reagents contain a copper-chelating ligand that stabilizes the Cu(I) oxidation state, accelerating the click reaction without needing an external copper-chelator .

Applications

-

Biomolecule Labeling : this compound can be used to label various biomolecules, including proteins, polymers, and solid surfaces .

-

Differential Gel Electrophoresis (DIGE) : In DIGE experiments, this compound can be used alongside Cy3 alkyne to label proteins, allowing for the analysis of differences in glycosylation between samples .

-

Fluorescence Imaging and Flow Cytometry : Cy5 conjugates are widely used in fluorescence imaging and flow cytometric applications .

Mechanism of Photoswitching

Cyanine dyes like Cy5 can undergo reversible photoswitching, transitioning between a fluorescent state and a dark state when exposed to light .

Thiol Addition

-

One proposed mechanism involves the addition of a thiol to the polymethine bridge of the cyanine dye, disrupting the conjugated π-electron cloud and leading to the dark state .

-

The reaction rate is influenced by the concentration of the thiol anion, with the reaction initially increasing linearly before saturating at higher concentrations .

Radical Intermediates

-

Thiyl radicals may react with the conjugated system of this compound to form adducts .

-

The rate of switching to the dark state can be reduced in the presence of a radical quencher .

Considerations for Reactivity

Aqueous Solubility : Non-sulfonated this compound has low aqueous solubility, often requiring the use of organic co-solvents to ensure efficient reaction in biomolecule labeling . Sulfonated this compound is water-soluble .

Specificity : this compound reacts specifically with azido-labeled proteins, without significant interaction with non-azido proteins .

Terminal Alkynes : Terminal alkynes attached to substrate proteins and peptides can react with the active-site cysteine nucleophile of target proteases . The presence of a terminal CH proton appears to play an important role in this reactivity .

Alternative Reactions

Copper-Free Click Chemistry : For applications where copper is undesirable, Sulfo Cy5 DBCO is available, which allows for copper-free click reactions with azides .

Reactions with Active-Site Cysteines : Alkynes can react with active-site cysteine nucleophiles in target proteases .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Fluorescence Imaging

- Cy5 alkyne is extensively used in fluorescence imaging to visualize biological samples. Its brightness and photostability allow for the direct imaging of low-abundance targets without significant background noise.

- Case Study : In a study involving HeLa cells, researchers utilized this compound to label azido-sugars for intracellular visualization. The results demonstrated effective labeling with minimal nonspecific binding, highlighting the dye's utility in cellular imaging .

-

Flow Cytometry

- The compound is also employed in flow cytometric applications where precise quantification of cell populations is required. Its far-red emission minimizes interference from autofluorescence common in biological samples.

- Data Table :

-

Bioconjugation

- This compound is widely used for bioconjugation through click chemistry, allowing for the stable attachment of fluorescent tags to biomolecules such as proteins and nucleic acids.

- Case Study : Researchers developed a novel bioconjugation strategy using this compound to label glycoproteins on cell surfaces, enabling detailed studies of glycosylation patterns in different cellular contexts .

-

Metabolic Labeling

- The dye can be incorporated into metabolic labeling strategies where azide-containing sugars are introduced into cells, followed by labeling with this compound.

- This approach allows for the tracking of glycan dynamics within living cells.

Advantages of Using this compound

- High Sensitivity : Due to its strong fluorescence, this compound enables the detection of low-abundance biomolecules.

- Minimal Background Interference : Its far-red emission reduces interference from autofluorescence, enhancing signal clarity.

- Versatile Reactivity : The ability to participate in CuAAC reactions allows for diverse applications across various biological systems.

Wirkmechanismus

The mechanism of action of Cy5 alkyne involves its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The alkyne group in this compound reacts with an azide group on a biomolecule, forming a stable triazole linkage . This reaction is facilitated by copper catalysts and stabilizing ligands, which enhance the reaction efficiency and specificity . The resulting conjugate retains the fluorescent properties of the Cy5 dye, allowing for easy detection and imaging .

Vergleich Mit ähnlichen Verbindungen

Fluorescent Dyes: Cy5 Alkyne vs. Cy3 and pH-Sensitive Diynes

Key Differences :

Click Chemistry Reagents: this compound vs. Alkyne Fatty Acids

Key Differences :

Bioorthogonal Toxicity: this compound vs. Alkoxyamine Alkynes

Key Differences :

Structural and Analytical Comparisons

- Molecular Precision : Sulfo-Cy5 alkyne exhibits exact HRMS data (observed m/z 678.2315 vs. calculated 678.2313 ), ensuring batch consistency. In contrast, diyne compounds (7–18) show variable Δνalkyne (4.6–8.2 cm⁻¹) depending on substituent positioning (meta vs. para) .

- Synthetic Control : this compound undergoes rigorous QC testing for reactive dye content, whereas alkyne fatty acids and pH-sensitive diynes may lack standardized purity metrics .

Biologische Aktivität

Cy5 alkyne is a fluorescent dye that has gained significant attention in biological research due to its unique properties and applications in various fields, including biochemistry, molecular biology, and medical diagnostics. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Overview of this compound

Cy5 (Cyanine 5) is a near-infrared (NIR) fluorescent dye that is commonly used for labeling biomolecules due to its high quantum yield and photostability. The incorporation of an alkyne functional group allows for bioorthogonal reactions, particularly through click chemistry, enabling selective labeling and tracking of biomolecules in complex biological systems.

The primary mechanism by which this compound exerts its biological activity is through click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation of this compound to azide-labeled biomolecules without interfering with their biological function. This selectivity is critical for applications such as:

- Protein Labeling : this compound can be used to label proteins that have been metabolically tagged with azide-containing sugars or amino acids.

- Cell Imaging : The dye's NIR properties enable deep tissue imaging with minimal background fluorescence, making it suitable for in vivo studies.

Case Study 1: Protein Glycosylation Analysis

A study demonstrated the utility of this compound in analyzing glycosylation patterns in proteins. Researchers incubated Chinese hamster ovary (CHO) cells with azido-galactosamine, followed by labeling with either Cy3 or this compound via click chemistry. The results showed that Cy5 specifically labeled azido-modified proteins, allowing for differential detection in gel electrophoresis. This study highlighted the ability of this compound to selectively tag proteins based on their glycosylation status, which is crucial for understanding cellular functions and disease mechanisms .

Case Study 2: Peptide-PMO Conjugates

Another research effort focused on the incorporation of Cy5 into peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs). The study found that the introduction of Cy5 did not adversely affect the biological activity of the PPMOs in exon-skipping assays using muscle cell lines. Confocal microscopy revealed that Cy5-labeled PPMOs exhibited significant cellular uptake, correlating with their exon-skipping efficacy. This indicates that Cy5 can be effectively used as a labeling agent without compromising the functionality of therapeutic oligonucleotides .

Comparative Analysis of Biological Activity

| Property | Cy3 Alkyne | This compound |

|---|---|---|

| Wavelength (nm) | 550 (excitation) | 650 (excitation) |

| Quantum Yield | Moderate | High |

| Photostability | Moderate | High |

| Bioorthogonal Reaction Type | CuAAC | CuAAC |

| Applications | Protein labeling | Protein labeling, cell imaging |

Q & A

Q. What structural and photophysical properties of Cy5 alkyne make it suitable for bioimaging applications?

this compound’s fluorescence efficiency stems from its polymethine backbone, which determines its near-infrared emission (λem ≈ 670 nm), and sulfonate groups that enhance water solubility for biological compatibility. The alkyne group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), reducing non-specific binding . Researchers should validate structural integrity using NMR (¹H, ¹³C) and mass spectrometry, especially when modifying substituents for pH-sensitive applications.

Q. How does the choice of conjugation strategy (e.g., CuAAC vs. strain-promoted click chemistry) impact this compound labeling efficiency?

CuAAC offers high specificity but requires copper catalysts, which may induce cellular toxicity. Strain-promoted alternatives (e.g., DBCO-azide reactions) avoid copper, making them preferable for live-cell imaging. Labeling efficiency should be quantified via HPLC or fluorescence correlation spectroscopy, with negative controls (e.g., non-alkyne analogs) to confirm specificity .

Q. What are the optimal excitation/emission parameters for this compound in confocal microscopy, and how do they compare to other cyanine dyes?

this compound is typically excited at 649 nm (λex) with emission at 670 nm. Compared to Cy3 (λem ≈ 570 nm), its red-shifted emission minimizes autofluorescence in biological samples. Researchers should calibrate detectors using reference dyes (e.g., Cy3/Cy5 mixtures) to avoid channel bleed-through and validate signal linearity across concentrations .

Advanced Research Questions

Q. What experimental safeguards are necessary to mitigate this compound photobleaching in long-term live-cell imaging?

Photostability can be enhanced using oxygen-scavenging systems (e.g., glucose oxidase/catalase) or mounting media with antifading agents. Time-lapse experiments should employ low laser power (<5% intensity) and short exposure times, validated via control studies comparing this compound to photostable reference dyes (e.g., Alexa Fluor 647). Data acquisition software must log cumulative light exposure to quantify bleaching kinetics .

Q. How can spectral overlap between this compound and other fluorophores be resolved in multiplexed super-resolution microscopy?

Linear unmixing algorithms require pre-acquired reference spectra for each fluorophore under identical imaging conditions. For this compound, pairwise testing with Cy7 (λem ≈ 800 nm) should establish crosstalk thresholds. Researchers must normalize signals using reference samples (e.g., single-labeled controls) and apply correction factors derived from microarray normalization protocols .

Q. What validation strategies confirm the specificity of this compound labeling in protein interaction studies?

Co-localization assays with immunostaining (e.g., anti-HisTag antibodies for recombinant proteins) can verify targeting accuracy. Förster resonance energy transfer (FRET) between this compound and a proximal donor dye (e.g., Cy3) provides spatial resolution. Negative controls (e.g., alkyne-free systems) and competition experiments with excess azide ligands are critical to rule out non-specific binding .

Q. How should researchers optimize this compound concentration for in vivo imaging to balance signal intensity and background noise?

Dose-response curves in animal models (e.g., murine tumor xenografts) should correlate dye concentration (0.1–10 µM) with signal-to-noise ratios. Background subtraction protocols must account for tissue autofluorescence, measured in untreated controls. Near-infrared imaging systems should use bandpass filters (660–690 nm) to exclude non-specific emission .

Methodological Considerations

- Data Normalization : Microarray studies using this compound require loess normalization to adjust for channel-specific variations (e.g., Cy5 vs. Cy3 reference signals) .

- Instrument Calibration : Regularly validate detector sensitivity using fluorescent beads with known emission spectra.

- Ethical Reproducibility : Document experimental parameters (e.g., laser power, exposure time) in supplemental materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.